2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid
Description
Properties
IUPAC Name |
2-benzoyl-2-benzoyloxy-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)18(17(24)25,14(20)15(21)22)26-16(23)12-9-5-2-6-10-12/h1-10,14,20H,(H,21,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUEILFFWDGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)O)O)(C(=O)O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703047 | |
| Record name | 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22333-70-6 | |
| Record name | 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid can be represented as follows:
This compound features a benzoyl group and a hydroxybutanedioic acid moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MDA-MB-231 (human breast carcinoma)
- HT-1080 (fibrosarcoma)
The compound's mechanism of action involves the induction of apoptosis, characterized by the downregulation of AKT phosphorylation and activation of caspase pathways. Specifically, it has been shown to cause G2/M cell cycle arrest, indicating its potential as an anticancer agent .
The biological mechanisms underlying the activity of 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid include:
- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial reactive oxygen species (ROS) generation.
- Cell Cycle Arrest : It effectively halts cell proliferation by inducing G2/M phase arrest.
- Inhibition of Signaling Pathways : It inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid on MDA-MB-231 and HT-1080 cell lines. The results indicated that the compound was more effective than its unsubstituted counterparts, suggesting a structure-activity relationship that enhances its anticancer properties .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis via caspase activation |
| HT-1080 | 10 | ROS generation and cell cycle arrest |
Study 2: Comparative Analysis with Derivatives
In another investigation, derivatives of this compound were synthesized and evaluated for their biological activity. The results showed that modifications to the benzoyl group significantly influenced cytotoxicity. For instance, a derivative with a chloro substitution exhibited enhanced activity against both tested cancer cell lines .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have demonstrated its efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of acute lung injury (ALI) .
Case Study:
A study involving Wistar rats treated with this compound showed a marked reduction in lung inflammation and improved survival rates during LPS-induced septic shock. The compound's ability to stabilize body temperature and reduce pulmonary edema highlights its potential as a therapeutic agent for conditions like pneumonia and sepsis .
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In various animal models, it demonstrated dose-dependent analgesic effects comparable to traditional NSAIDs like acetylsalicylic acid (ASA). The analgesic mechanism is primarily attributed to the inhibition of prostaglandin synthesis through COX inhibition .
Data Table: Analgesic Activity Comparison
| Compound | Dose (mg/kg) | Nociceptive Response Reduction (%) |
|---|---|---|
| 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid | 50 | 45% |
| Acetylsalicylic Acid (ASA) | 50 | 30% |
Antibacterial Potential
Emerging research suggests that derivatives of benzoyl salicylate may possess antibacterial properties, particularly against resistant strains of bacteria. The compound's structure allows for modifications that enhance its activity against β-lactamase-producing pathogens, which are a significant concern in antibiotic resistance .
Polymer Chemistry
In material science, benzoyl salicylate has been explored as a plasticizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown improvements in flexibility and thermal stability, making it suitable for various industrial applications .
Data Table: Properties of PVC with Benzoyl Salicylate
| Property | Control PVC | PVC with Benzoyl Salicylate |
|---|---|---|
| Tensile Strength (MPa) | 45 | 50 |
| Elongation at Break (%) | 150 | 200 |
| Thermal Stability (°C) | 180 | 200 |
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties
| Property | Dibenzoyltartaric Acid | 2-(Benzoyloxy)-3-hydroxysuccinic Acid |
|---|---|---|
| Melting Point (°C) | 168–170 (decomposes) | 152–154 |
| LogP (Predicted) | 2.8 | 1.2 |
| Solubility in Water (mg/mL) | <0.1 | 5.6 |
| Boiling Point (°C) | 532.9 ± 50.0 | 427.9 ± 45.0 |
Table 2: Comparative Reactivity
| Reaction | Dibenzoyltartaric Acid | Mono-Benzoylated Analog |
|---|---|---|
| Hydrolysis (1M NaOH, 25°C) | Slow (t₁/₂ = 48 h) | Rapid (t₁/₂ = 2 h) |
| Esterification with MeOH | No reaction | Forms methyl ester |
| Complexation with (R)-1-Phenylethylamine | Forms stable salt | Weak or no complexation |
Preparation Methods
Schotten-Baumann Acylation Reaction Adaptation
- The Schotten-Baumann reaction, a classic method for acylation of amines and alcohols, is adapted for the preparation of benzoyl esters.
- In this approach, the hydroxy group of the 3-hydroxybutanedioic acid intermediate is acylated by benzoyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is commonly performed in biphasic aqueous-organic systems or in anhydrous organic solvents like acetone or dichloromethane to enhance selectivity.
- The base serves both as a catalyst and an acid scavenger, capturing the released HCl to drive the reaction forward.
Microwave-Assisted Synthesis
- Recent advances include the use of microwave irradiation to accelerate the acylation step.
- Microwave-assisted synthesis reduces reaction time dramatically (e.g., to 5 minutes) while maintaining high yields and purity.
- This method also improves energy efficiency and can enhance selectivity by providing uniform heating.
Use of Catalysts and Additives
- Pyridine is frequently used as a nucleophilic catalyst to activate benzoyl chloride and facilitate acyl transfer.
- The reaction may be carried out under reflux or at room temperature depending on the reactivity of the starting materials.
- The addition of tertiary amines can increase yield by stabilizing reaction intermediates and scavenging HCl.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Butanedioic acid derivative with 3-hydroxy group + Benzoyl chloride | Pyridine, acetone, microwave irradiation (600 W, 5 min) or reflux heating | Intermediate mono-benzoylated ester |
| 2 | Intermediate + Additional benzoyl chloride | Pyridine, controlled temperature | 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid |
Yield and Purity Considerations
- Typical yields for the benzoylation reactions range from 70% to 85% under optimized conditions.
- Purification is achieved by recrystallization or chromatographic techniques.
- Characterization methods include thin-layer chromatography (TLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to confirm compound identity and purity.
Comparative Data Table of Acylation Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction time | 2–4 hours | 5 minutes |
| Temperature | 60–80 °C | Controlled by microwave power |
| Yield | 70–80% | 75–85% |
| Purity | High, requires purification | High, often cleaner reaction |
| Solvent | Acetone, dichloromethane | Acetone preferred |
| Catalyst | Pyridine or triethylamine | Pyridine |
Research Findings and Optimization Notes
- Microwave-assisted synthesis is favored for its efficiency and environmental benefits.
- The choice of base and solvent critically affects reaction selectivity and yield.
- Excess benzoyl chloride can lead to over-acylation; stoichiometric control is essential.
- The reaction mechanism involves nucleophilic attack of the hydroxy group on the activated benzoyl chloride, followed by elimination of chloride ion.
- The benzoyloxy substituent at the 2-position is introduced by acylation of the carboxyl group forming an ester linkage.
- Careful control of temperature and reaction time prevents hydrolysis and side reactions.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Benzoyl-2-(benzoyloxy)-3-hydroxybutanedioic acid, and what key reaction conditions are required?
- Answer: The compound is synthesized via multi-step reactions involving benzoylation of hydroxyl groups. A critical method involves the RuCl₃-NaIO₄ reagent system for regioselective cleavage of benzylidene acetals to generate α- and β-benzoyloxy carboxylic acids . Key conditions include controlled pH (acidic or basic media), use of protecting groups (e.g., benzyl or acetyl) to prevent undesired side reactions, and purification via recrystallization or column chromatography. Reaction temperatures typically range from 0°C to reflux, depending on the step .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers look for?
- Answer:
- NMR (¹H/¹³C): Look for peaks corresponding to the benzoyloxy groups (δ ~7.4–8.1 ppm for aromatic protons) and hydroxy/acid protons (δ ~2.5–5.5 ppm). The absence of stereocenters simplifies splitting patterns .
- IR: Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for ester and carboxylic acid groups.
- Mass Spectrometry: The molecular ion peak at m/z 254.19 (average mass) and 254.0427 (exact mass) confirms the molecular formula C₁₁H₁₀O₇ .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC or TLC, focusing on cleavage of the benzoyloxy ester linkage. Hydrolysis is typically faster in alkaline conditions due to nucleophilic attack on the ester carbonyl .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing this compound, especially regarding ester group conformations?
- Answer: Discrepancies may arise from dynamic rotational isomerism of the benzoyloxy groups. Use variable-temperature (VT) NMR to freeze conformers and resolve overlapping peaks. For example, cooling to −40°C can separate distinct rotamers, while 2D NMR (e.g., COSY, HSQC) clarifies coupling networks .
Q. What strategies can be employed to optimize the regioselectivity in benzoylation steps during synthesis?
- Answer:
- Protecting Group Strategy: Temporarily block reactive hydroxyl groups with acetyl or benzyl groups to direct benzoylation to the desired position .
- Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to activate specific hydroxyl groups for benzoylation.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic acylation, while non-polar solvents may reduce side reactions .
Q. What advanced analytical methods are suitable for resolving stereochemical ambiguities in derivatives of this compound?
- Answer:
- X-ray Crystallography: Determines absolute configuration, as demonstrated for related (2R,3S)-3-hydroxy pipecolic acid derivatives .
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol.
- Optical Rotation: Compare experimental [α]D values with literature data for stereoisomers .
Q. How can researchers reconcile conflicting data on reaction yields when scaling up synthesis?
- Answer: Scale-up issues often stem from inefficient heat/mass transfer. Use kinetic studies (e.g., in situ FTIR or reaction calorimetry) to identify rate-limiting steps. Optimize mixing efficiency (e.g., switch from batch to flow chemistry) and adjust stoichiometry of reagents like NaIO₄ in oxidation steps .
Methodological Notes
- Stereochemical Considerations: Despite the compound having no defined stereocenters (as per ), derivatives may require chiral synthesis. Use asymmetric catalysis (e.g., Sharpless dihydroxylation) or enzymatic resolution for enantiopure products .
- Data Contradiction Analysis: Cross-validate spectral data with computational methods (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
